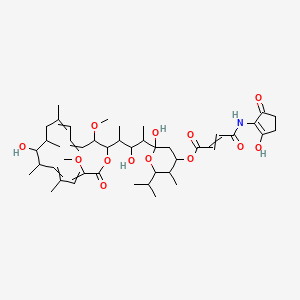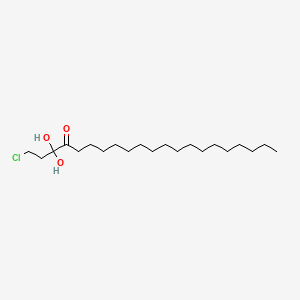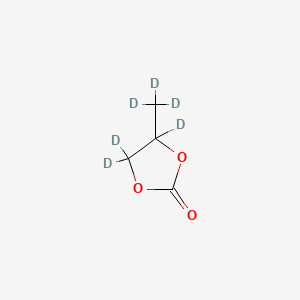
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 (BDF-13C3) is a synthetic compound with a variety of applications in scientific research. It is a useful molecule for studying biochemical and physiological processes due to its unique properties. BDF-13C3 is a chiral molecule, meaning it has two versions of the same molecule with different shapes and chemical properties. This makes it a valuable tool for studying the effects of chirality on biochemical and physiological processes.
Mecanismo De Acción
BDF-13C3 works by binding to specific proteins in the body, such as enzymes and receptors. The binding of BDF-13C3 to these proteins causes a conformational change in the proteins, which can then lead to changes in the activity of the proteins. This can lead to either an increase or decrease in the activity of the proteins, depending on the type of protein and the type of BDF-13C3 used.
Biochemical and Physiological Effects
BDF-13C3 has been shown to have a variety of biochemical and physiological effects. It can increase or decrease the activity of enzymes and receptors, depending on the type of protein and the type of BDF-13C3 used. BDF-13C3 has also been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BDF-13C3 for lab experiments is its chirality. Its two different versions can be used to study the effects of chirality on biochemical and physiological processes. The main limitation of using BDF-13C3 is its cost, as it is a relatively expensive compound.
Direcciones Futuras
The potential future directions for the use of BDF-13C3 in scientific research are numerous. It could be used to study the effects of chirality on drug-receptor interactions, enzyme kinetics, and enzyme inhibition. It could also be used in the study of enzyme-catalyzed reactions, drug metabolism, and the binding of drugs to proteins. BDF-13C3 could also be used to study the effects of chirality on cell signaling pathways and the development of new drugs. Additionally, BDF-13C3 could be used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs. Finally, BDF-13C3 could be used to study the effects of chirality on the metabolism and toxicity of drugs.
Métodos De Síntesis
BDF-13C3 can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphorane with an aldehyde or ketone to form an alkene. Other methods for synthesizing BDF-13C3 include the use of Grignard reagents, the Wittig-Horner reaction, and the use of organometallic reagents.
Aplicaciones Científicas De Investigación
BDF-13C3 has a wide range of applications in scientific research. It has been used in the study of enzyme mechanisms, drug metabolism, and the binding of drugs to proteins. It has also been used in the study of chiral recognition and the study of drug-receptor interactions. BDF-13C3 has also been used in the study of enzyme kinetics, enzyme inhibition, and the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
benzyl (2R)-3-(dibenzylamino)-2-fluoro(1,2,3-13C3)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-LTEZOHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[13CH2][13C@H]([13C](=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)


![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)









